molecular formula C4H7NO2S B1342525 3-Thiomorpholinone, 1-oxide CAS No. 88620-29-5

3-Thiomorpholinone, 1-oxide

Cat. No.: B1342525
CAS No.: 88620-29-5
M. Wt: 133.17 g/mol
InChI Key: PTNKLPDOKOAQFQ-UHFFFAOYSA-N
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Description

3-Thiomorpholinone, 1-oxide is a heterocyclic compound with the molecular formula C4H7NO2S. It is characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiomorpholinone, 1-oxide can be achieved through several methods. One common approach involves the nucleophilic ring opening of Boc-protected morpholinone to give an ester, followed by sulfur introduction via the Mitsunobu reaction. Subsequent steps include hydrolysis, ring closure with dicyclohexylcarbodiimide (DCC), and deprotection to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Thiomorpholinone, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Thiomorpholinone, 1-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiomorpholinone, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Thiomorpholine-3,5-dione
  • 3-Phenylthiomorpholine
  • 1-Oxide thiomorpholine hydrochloride

Comparison: 3-Thiomorpholinone, 1-oxide is unique due to its specific ring structure and the presence of an oxygen atom in the 1-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, thiomorpholine-3,5-dione lacks the oxygen atom, resulting in different reactivity and applications .

Properties

IUPAC Name

1-oxo-1,4-thiazinan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4-3-8(7)2-1-5-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNKLPDOKOAQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611611
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88620-29-5
Record name 1lambda~4~,4-Thiazinane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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